molecular formula C17H11ClF3NO2S2 B2817029 3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine CAS No. 321430-98-2

3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2817029
CAS No.: 321430-98-2
M. Wt: 417.85
InChI Key: STYZCWBMZANDJF-UHFFFAOYSA-N
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Description

3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine is a chemical intermediate of interest in medicinal chemistry for the development of novel bioactive molecules. Its structure incorporates a 5-(trifluoromethyl)pyridine moiety, a privileged scaffold in the design of agrochemicals and pharmaceuticals due to the unique physicochemical properties imparted by the fluorine atoms, which can influence a compound's potency, metabolic stability, and membrane permeability . The presence of the (phenylsulfonyl)thienyl group suggests potential for use as a key building block in the synthesis of more complex molecules. This structural motif may be explored for its application in creating potential inhibitors for various biological targets. Researchers may investigate this compound as a precursor in projects aimed at developing new therapeutic agents, building upon the proven utility of trifluoromethylpyridine derivatives in several approved drugs . This product is intended for laboratory research use by qualified personnel.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)thiophen-2-yl]methyl]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO2S2/c18-14-8-11(17(19,20)21)10-22-15(14)9-12-6-7-16(25-12)26(23,24)13-4-2-1-3-5-13/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYZCWBMZANDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent-Driven Variations in Physical Properties

The substituents on the pyridine ring significantly influence melting points, yields, and solubility. Key analogs include:

Compound Name (ID) Substituents at Position 2 Melting Point (°C) Yield (%) Key Functional Groups
7e () 3-Nitro-4-(4-CF₃O-benzyloxy)phenyl 122.1–124.8 71.8 Nitro, trifluoromethoxy
7f () 4-(4-CF₃O-benzyloxy)-3-CF₃-phenyl 73.3–75.1 40.8 Trifluoromethyl, benzyloxy
7a () 4-((5-Difluoromethoxy-1-methyl-3-CF₃-pyrazol-4-yl)methyl)sulfonyl 95.5–98.0 34.4 Pyrazole, difluoromethoxy
SC06 () (1-(4-CF₃O-phenyl)-1H-pyrrol-2-yl)methylene hydrazine Not reported Not reported Pyrrole, hydrazine
3-Chloro-2-(phenylsulfonyl)-pyridine () Phenylsulfonyl Not reported Not reported Phenylsulfonyl

Key Observations :

  • Melting Points : Bulky substituents (e.g., nitro groups in 7e) correlate with higher melting points (>120°C), while flexible chains (e.g., benzyloxy in 7f) reduce melting points (~73°C) .
  • Yields : Electron-deficient aromatic systems (e.g., nitro in 7e) achieve higher yields (71.8%) compared to sterically hindered analogs (e.g., 7f: 40.8%) .
  • Sulfonyl Groups : The phenylsulfonyl group in and the thienylsulfonyl group in the target compound likely enhance oxidative stability and binding affinity in biological targets .

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

Chlorination : Introduction of chlorine at the 3-position via electrophilic substitution under controlled temperature (60–80°C) using POCl₃ or SOCl₂ as reagents .

Trifluoromethylation : A copper-mediated cross-coupling reaction at the 5-position using CF₃I or CF₃SO₂Na in DMF at 100–120°C .

Thienylmethyl Attachment : Suzuki-Miyaura coupling to introduce the 5-(phenylsulfonyl)-2-thienylmethyl group, requiring Pd(PPh₃)₄ as a catalyst and anhydrous THF as solvent .
Critical Parameters : Solvent purity, inert atmosphere (N₂/Ar), and stepwise purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., singlet for trifluoromethyl at δ ~120 ppm in ¹³C NMR) and confirms thienylmethyl integration (δ 6.8–7.5 ppm for aromatic protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₂ClF₃NO₂S₂: 454.0, observed: 454.1) .
  • FT-IR : Confirms sulfonyl groups (SO₂ asymmetric stretch at ~1350 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound when scaling up synthesis?

  • Methodological Answer :
  • Reaction Parameters :
  • Temperature Control : Maintain ±2°C tolerance using jacketed reactors to prevent side reactions (e.g., over-chlorination) .
  • Solvent Choice : Replace THF with 2-MeTHF for safer large-scale reactions due to higher boiling point and reduced peroxide formation .
  • Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with ligand additives (e.g., SPhos) to minimize costs while maintaining coupling efficiency .
  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) for >98% purity .

Q. What strategies are effective in analyzing conflicting spectral data for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., phenylsulfonyl group spatial arrangement) .
  • DFT Calculations : Predicts NMR chemical shifts and compares them with experimental data to validate regiochemistry .
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish between structural isomers (e.g., para vs. meta sulfonyl placement) .

Q. How does the substitution pattern influence the compound’s bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
Substituent ModificationObserved Effect (In Vitro)Reference
Phenylsulfonyl → Methylsulfonyl↓ Cytotoxicity (IC₅₀ from 1.2 μM to >10 μM)
Trifluoromethyl → ChlorineLoss of mTOR inhibition (Ki > 1000 nM vs. 12 nM)
  • Mechanistic Insight : The trifluoromethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the sulfonyl group stabilizes target binding via hydrogen bonding .

Q. What in vitro models are suitable for assessing its biological activity?

  • Methodological Answer :
  • Cancer Cell Lines : Use MM1.S (multiple myeloma) with MTT assays to quantify IC₅₀ values. Pre-treat cells with IGF-1 to test mTOR pathway specificity .
  • Enzyme Assays : Employ FRET-based kinase assays (e.g., mTORC1) with ATP concentrations adjusted to Km (10 μM) to measure competitive inhibition .
  • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry (BD FACSCanto™) to differentiate necrotic vs. apoptotic populations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 30% vs. 60%)?

  • Methodological Answer :
  • Source Investigation : Compare reaction scales (mg vs. kg), solvent purity (HPLC-grade vs. technical), and catalyst batches (commercial vs. in-house synthesized) .
  • Byproduct Profiling : Use LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry (e.g., excess CF₃I) to suppress them .

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